
1-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H20FN3O2 and its molecular weight is 353.397. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodology and Chemical Properties
Researchers have developed synthetic methodologies for compounds structurally related to 1-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide, showcasing their chemical properties and potential as intermediates in organic synthesis. Zhou et al. (2021) described a high-yield synthetic method for a related compound, emphasizing its utility in multi-step nucleophilic substitution reactions and ester hydrolysis, highlighting its potential for further chemical modifications and applications in drug discovery and development (Zhou et al., 2021).
Anticancer and Antimicrobial Activities
Jayarajan et al. (2019) synthesized derivatives involving components similar to 1-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide, exploring their nonlinear optical (NLO) properties and potential anticancer activity. The study highlighted the compounds' interactions with tubulin, suggesting a mechanism that could inhibit tubulin polymerization, a promising approach for cancer therapy (Jayarajan et al., 2019).
Material Science Applications
In the field of material science, Hsiao et al. (1999) investigated aromatic polyamides containing the cyclohexane structure, related to the core structure of 1-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide. This research is essential for developing new materials with specific mechanical and thermal properties suitable for high-performance applications. The study demonstrated that these polyamides exhibit excellent solubility, transparency, flexibility, and thermal stability, making them valuable for various technological applications (Hsiao et al., 1999).
Neuroimaging Research
Choi et al. (2015) explored the use of derivatives for neuroimaging, specifically evaluating serotonin 1A receptors in humans. Although not directly mentioning 1-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide, the study underscores the broader utility of structurally related compounds in developing radioligands for PET imaging. This application is crucial for advancing our understanding of neurological diseases and developing targeted therapies (Choi et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-16-5-3-15(4-6-16)20(8-9-20)19(26)23-13-14-7-10-22-17(12-14)24-11-1-2-18(24)25/h3-7,10,12H,1-2,8-9,11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPJWAYRWPRFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

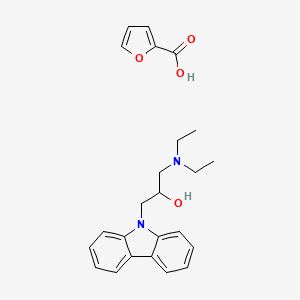
![7-(4-Fluorosulfonyloxyphenyl)-5,6-dimethyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2454975.png)
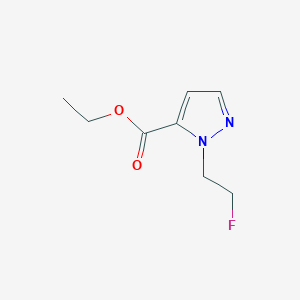


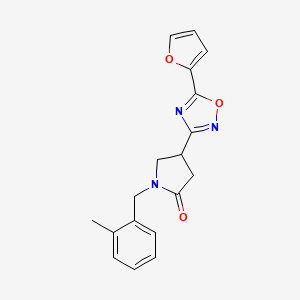
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2454985.png)
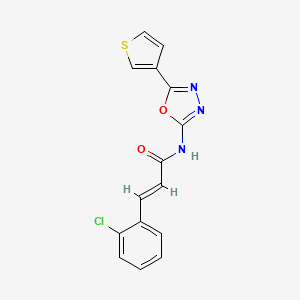
![5-(3-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2454988.png)
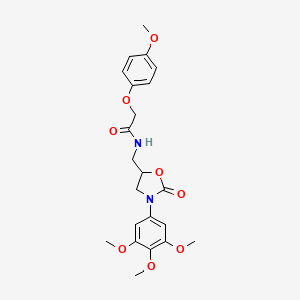

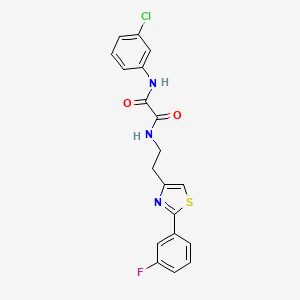
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2454994.png)
